molecular formula C18H19ClN2O5S B2966044 5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448131-45-0

5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2966044
CAS RN: 1448131-45-0
M. Wt: 410.87
InChI Key: ARNYKBNQMFDYPE-UHFFFAOYSA-N
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Description

“5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine” is an organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a cyclic structure with two oxygen atoms .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been discussed in the literature . The synthesis process involves several steps, including alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The overall yield of the synthesis process was reported to be 35% .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group . This group is a cyclic structure with two oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include alkylation, azidation, Curtius rearrangement, and hydrolysis . These reactions are complex and require careful control of reaction conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of various heterocyclic compounds based on the manipulation of core chemical structures similar to 5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine. For instance, the study by El‐Emary et al. (2002) demonstrates the synthesis and antimicrobial activity of new heterocycles based on sulfonamide frameworks, showcasing the versatility of these compounds in generating bioactive molecules (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Klemm et al. (1985) explored synthetic routes to thieno[3,2-b]pyridines, further highlighting the chemical reactivity and potential applications of such compounds in various domains (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).

Biological Activities and Applications

The research on these compounds extends to investigating their biological activities. For example, Jin et al. (2015) focused on the hydrogen bonded supramolecular structures of organic salts based on diamino pyridine, which could have implications for drug design and pharmaceutical chemistry, showing the broad applicability of these compounds in developing novel therapeutics (Jin, Zhao, Liu, Jin, Zhang, Wen, Liu, Jin, & Wang, 2015). Furthermore, El-Gaby et al. (2000) examined dibenzo[c,f]chromenes and related structures for their antimicrobial properties, indicating the potential of these compounds in addressing microbial resistance (El-Gaby, Zahran, Ismail, & Ammar, 2000).

Advanced Applications

The scope of research also encompasses the development of advanced materials and chemical sensors. Makki et al. (2016) synthesized fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs, demonstrating their potential in voltammetric and analytical applications, which could be crucial for environmental monitoring and pharmaceutical analysis (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).

properties

IUPAC Name

5-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c19-13-1-4-18(20-12-13)26-14-5-7-21(8-6-14)27(22,23)15-2-3-16-17(11-15)25-10-9-24-16/h1-4,11-12,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNYKBNQMFDYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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